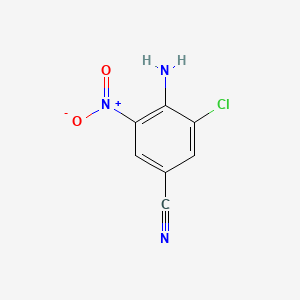

4-Amino-3-chloro-5-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-chloro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-4(3-9)2-6(7(5)10)11(12)13/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYSJENLFHYHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-3-chloro-5-nitrobenzonitrile physical properties

An In-Depth Technical Guide to 4-Amino-3-chloro-5-nitrobenzonitrile for Advanced Research

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 1456531-72-8), a substituted benzonitrile with significant potential as a versatile intermediate in medicinal chemistry and drug development. Tailored for researchers, scientists, and drug development professionals, this document synthesizes known physicochemical data with predictive analyses and detailed experimental protocols for its characterization and synthesis. We explore the compound's structural attributes, spectroscopic profile, and its prospective role as a scaffold for complex heterocyclic systems, grounded in authoritative references and field-proven methodologies.

Introduction: A Versatile Building Block

This compound is a polysubstituted aromatic compound featuring a unique combination of functional groups: an amine, a chloro group, a nitro moiety, and a nitrile. This specific arrangement of electron-donating (amino) and electron-withdrawing (nitro, nitrile, chloro) groups on the benzene ring imparts a distinct reactivity profile, making it a valuable precursor in synthetic organic chemistry.

While not extensively documented in public literature, its structural motifs are present in compounds investigated for various therapeutic areas. Substituted benzonitriles are foundational structures for a wide range of bioactive molecules and drug candidates. The functional groups on this compound offer multiple points for derivatization:

-

The amino group can be readily acylated, alkylated, or diazotized for conversion into other functionalities.

-

The nitro group can be reduced to a second amino group, opening pathways to diamino derivatives for building heterocyclic rings.

-

The nitrile group can be hydrolyzed to a carboxylic acid or converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.[1]

-

The chloro group can be displaced via nucleophilic aromatic substitution (SNAr), further enhancing molecular diversity.

This guide serves to consolidate the known properties of this compound and provide the necessary experimental framework for its effective use in a research and development setting.

Core Physicochemical Properties

The fundamental molecular properties of this compound have been established from supplier data. However, key experimental physical properties such as melting point, appearance, and solubility are not widely reported. A summary of known and yet-to-be-determined properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1456531-72-8 | [2] |

| Molecular Formula | C₇H₄ClN₃O₂ | [2] |

| Molecular Weight | 197.58 g/mol | [2] |

| Appearance | Not specified; likely a solid powder. | - |

| Melting Point | Not reported. | - |

| Solubility | Not reported. | - |

| Storage | 2-8°C, Refrigerator | - |

Experimental Protocol: Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2°C) suggests high purity, while a broad and depressed range indicates the presence of impurities.

Objective: To determine the melting point range of a solid sample of this compound using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline compound onto a clean, dry watch glass.

-

Capillary Loading: Gently tap the open end of a capillary tube into the sample pile to collect a small amount of material. The sample height should be 2-3 mm for optimal results.[3]

-

Packing: Invert the tube and tap the sealed end gently on a hard surface to pack the solid tightly into the bottom. Dropping the tube through a long glass tube can aid in effective packing.[3]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough range.[4]

-

Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[3]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Experimental Protocol: Solubility Profile Determination

Understanding the solubility of a lead compound is fundamental for drug development, impacting formulation and bioavailability. A standard protocol involves testing solubility in a range of aqueous and organic solvents.[5][6]

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents at a controlled temperature.

Methodology:

-

Solvent Selection: Prepare a panel of relevant solvents, including water, buffered solutions (pH 2, 7.4, 9), methanol, ethanol, acetone, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).

-

Qualitative Assessment:

-

Add approximately 1-2 mg of the compound to a small test tube.

-

Add 0.5 mL of the selected solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

-

-

Quantitative Assessment (Shake-Flask Method):

-

Accurately weigh an excess amount of the compound (e.g., 10 mg) and add it to a known volume of solvent (e.g., 2 mL) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. It is critical to filter the sample through a 0.22 µm syringe filter.

-

Dilute the filtrate with an appropriate mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculate the solubility in mg/mL or mol/L.

-

Spectroscopic and Structural Characterization

While specific experimental spectra for this compound are not available in public databases, its structure allows for reliable prediction of its spectroscopic features. The following sections outline the expected spectral data and provide protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[7][8]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆): The aromatic region is of primary interest. Due to the substitution pattern, two aromatic protons are present. They are in a meta relationship to each other, but in unique chemical environments, and are expected to appear as two distinct doublets with a small meta-coupling constant (J ≈ 2-3 Hz).

-

H-6: This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing nitro and nitrile groups. It is expected to be the more upfield of the two aromatic signals.

-

H-2: This proton is ortho to the electron-withdrawing nitrile group and meta to the amino and nitro groups. It is expected to be the more downfield signal.

-

-NH₂: The amino protons will appear as a broad singlet. Its chemical shift is variable and depends on concentration and residual water in the solvent.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |

|---|---|---|---|---|

| H-2 | 8.0 - 8.3 | Doublet (d) | ~2.5 Hz | Downfield due to proximity to -CN and -NO₂. |

| H-6 | 7.0 - 7.3 | Doublet (d) | ~2.5 Hz | Upfield due to shielding by -NH₂. |

| -NH₂ | 5.5 - 6.5 | Broad Singlet (br s) | - | Exchangeable with D₂O. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆): Six distinct carbon signals are expected, as there is no plane of symmetry in the molecule.

-

Aromatic Carbons: Four signals will be in the aromatic region (~110-155 ppm). The carbon bearing the nitro group (C-5) and the carbon bearing the amino group (C-4) will be significantly shifted downfield and upfield, respectively. The carbons attached to chlorine (C-3) and the nitrile group (C-1) will also have characteristic shifts.

-

Nitrile Carbon (-C≡N): This signal typically appears in the 115-120 ppm range.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[9]

Table 3: Expected Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2240 - 2220 | C≡N Stretch | Nitrile (-C≡N) |

| 1630 - 1580 | C=C Stretch | Aromatic Ring |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro Group (-NO₂) |

| 1370 - 1330 | N-O Symmetric Stretch | Nitro Group (-NO₂) |

| 800 - 600 | C-Cl Stretch | Aryl Chloride |

Experimental Protocol: FTIR Data Acquisition (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to record the spectrum of the empty accessory, which will be subtracted from the sample spectrum.[10]

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns give clues about the molecule's structure.[11]

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 197. Due to the presence of chlorine, an isotopic peak (M+2)⁺ at m/z 199 with an intensity of approximately one-third of the M⁺ peak will be observed, which is a characteristic signature for a monochlorinated compound.[12]

-

Key Fragments: Fragmentation is likely to occur through the loss of stable neutral molecules or radicals.

-

[M - NO₂]⁺: Loss of the nitro group (46 Da) to give a fragment at m/z 151.

-

[M - Cl]⁺: Loss of the chlorine radical (35/37 Da) to give a fragment at m/z 162.

-

[M - HCN]⁺: Loss of hydrogen cyanide (27 Da) from the benzonitrile core.

-

Experimental Protocol: HRMS (ESI) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ (m/z 198.00) would be expected.

-

Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass (C₇H₄ClN₃O₂ has a monoisotopic mass of 196.9992 Da) to confirm the elemental composition.

Synthetic Considerations and Workflow

A plausible synthetic route to this compound involves the electrophilic nitration of a suitable precursor. The most logical starting material is 4-amino-3-chlorobenzonitrile (CAS 21803-75-8).[13] The amino group is a strong activating group and an ortho-, para- director. The chloro and nitrile groups are deactivating and meta-directing. In this precursor, the positions ortho and para to the amino group are C-3, C-5, and C-1. C-3 is blocked by chlorine and C-1 is blocked by the nitrile. Therefore, nitration is strongly directed to the C-5 position.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Nitration

This protocol is adapted from established methods for the nitration of activated aromatic rings.[14] CAUTION: Nitrating mixtures are highly corrosive and reactions can be exothermic. All work must be performed in a fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-Amino-3-chlorobenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃)

-

Ice

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated H₂SO₄ (e.g., 5 mL per 1 g of starting material).

-

Cooling: Cool the flask in an ice/salt bath to 0-5°C.

-

Substrate Addition: Slowly add 4-amino-3-chlorobenzonitrile portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.

-

Nitrating Agent Addition: Prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid in a separate, cooled flask, or use a solid nitrate salt like KNO₃. Add this nitrating agent dropwise (if liquid) or portion-wise (if solid) to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 0°C and 10°C.

-

Reaction Monitoring: After the addition is complete, stir the reaction at 5-10°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (test with pH paper).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dry the purified product under vacuum.

Reactivity and Applications in Drug Discovery

The strategic placement of functional groups makes this compound a potent intermediate for constructing complex molecular scaffolds, particularly in the field of oncology. Substituted benzonitriles are precursors to many kinase inhibitors, which function by blocking the ATP-binding site of protein kinases that are often dysregulated in cancer.

Caption: Derivatization pathways for drug discovery applications.

The reduction of the nitro group to an amine would yield a 1,2,4-tri-substituted 3,5-diaminobenzonitrile derivative. This class of intermediate is highly valuable for the synthesis of fused heterocyclic systems like benzimidazoles, which are privileged structures in medicinal chemistry.

Safety, Handling, and Storage

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, handling precautions must be based on the hazards associated with its constituent functional groups, namely aromatic nitro compounds and chloroanilines.[15][16] Aromatic nitro compounds can be flammable and may decompose exothermically at high temperatures or under alkaline conditions.[17][18]

Potential GHS Hazard Statements (Inferred):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Suspected of causing genetic defects or cancer (class hazard for some aromatic amines/nitro compounds).

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Avoid skin contact as aromatic nitro compounds can be absorbed through the skin.[15]

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling: Avoid creating dust. Avoid contact with heat, sparks, and open flames. Prevent contact with strong oxidizing agents, strong reducing agents, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Based on supplier data, storage in a refrigerator at 2-8°C is recommended.[2]

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

References

- Experiment 1 - Melting Points. (n.d.).

-

Nichols, L. (2020, August 20). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Melting point determination. (n.d.).

-

Measuring Solubility. (n.d.). Alloprof. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. [Link]

-

experiment (1) determination of melting points. (2021, September 19). SlideShare. [Link]

-

The effect of temperature on solubility | Class experiment. (n.d.). RSC Education. [Link]

-

Belford, R. (2021, September 11). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018, July 2).

-

Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. [Link]

-

Synthesis of 4-amino-3-nitrobenzonitrile. (n.d.). PrepChem.com. [Link]

- A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses.

-

Fluorine-Containing Benzonitrile. (n.d.). Taizhou Volsen Chemical Co., Ltd.. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]

-

Synthesis of 4-amino-3-chlorobenzonitrile. (n.d.). PrepChem.com. [Link]

-

NMR Predictor. (n.d.). Chemaxon Docs. [Link]

-

PROSPRE - 1 H NMR Predictor. (n.d.). PROSPRE. [Link]

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011, August 18). ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube. [Link]

-

This compound. (n.d.). Pharmaffiliates. [Link]

-

4-Amino-3-chloro-5-methyl benzonitrile. (n.d.). NIST WebBook. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]

-

How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2021). National Institutes of Health. [Link]

-

mass spectrometry examples 2. (2018, August 14). YouTube. [Link]

- Mass Spectrometry: Fragmentation. (n.d.).

-

Predict 13C NMR spectra. (n.d.). Cheminfo.org. [Link]

-

Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. (2019). National Institutes of Health. [Link]

-

Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Metabolomics. [Link]

-

ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

4-Amino-3-chlorobenzonitrile. (n.d.). PubChem. [Link]

-

Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2023). National Institutes of Health. [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopic Analyses of Microbiological Samples and Biogenic Selenium Nanoparticles of Microbial Origin. (2021). National Institutes of Health. [Link]

-

4-Chloro-3-nitrobenzoic acid methyl ester. (n.d.). SpectraBase. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. 4-Amino-3-chlorobenzonitrile | C7H5ClN2 | CID 519896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

An In-depth Technical Guide to the Molecular Structure of 4-Amino-3-chloro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-5-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its multifaceted structure, featuring an electron-donating amino group, and electron-withdrawing chloro, nitro, and cyano functionalities, imparts a unique electronic profile, making it a versatile intermediate for the synthesis of novel heterocyclic compounds and other complex molecular architectures. The strategic placement of these substituents on the benzonitrile core allows for a range of chemical transformations, offering pathways to new therapeutic agents and functional materials. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic route, and detailed protocols for its characterization.

Physicochemical Properties and Spectroscopic Data

The molecular formula for this compound is C₇H₄ClN₃O₂, with a molecular weight of 197.58 g/mol [1]. The presence of both hydrogen bond donors (amino group) and acceptors (nitro and cyano groups) suggests the potential for significant intermolecular interactions, influencing its solid-state properties such as melting point and solubility.

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₄ClN₃O₂ | [1] |

| Molecular Weight | 197.58 g/mol | [1] |

| ¹H NMR | See Predicted Spectrum | Analogous Compounds |

| ¹³C NMR | See Predicted Spectrum | Analogous Compounds |

| IR Spectroscopy | See Predicted Spectrum | Analogous Compounds |

| Mass Spectrometry | See Predicted Spectrum | Analogous Compounds |

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established methodologies for the nitration of substituted benzonitriles. A logical starting material would be 4-amino-3-chlorobenzonitrile. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. With the para position occupied by the cyano group, the primary sites for substitution are the two ortho positions. The chloro group is a deactivating group but also an ortho-, para-director. The directing effects of the amino group are dominant.

The proposed synthesis involves the electrophilic nitration of 4-amino-3-chlorobenzonitrile using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to favor mono-nitration and prevent side reactions.

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from analogous nitration reactions of substituted anilines and benzonitriles[2][3].

Materials:

-

4-amino-3-chlorobenzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Deionized water

-

Ethanol

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 5.0 g of 4-amino-3-chlorobenzonitrile to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by carefully adding 2.5 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-amino-3-chlorobenzonitrile over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

A yellow precipitate should form. Allow the ice to melt completely.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water until the washings are neutral to litmus paper.

-

Neutralize any remaining acid by washing the solid with a saturated aqueous sodium bicarbonate solution, followed by another wash with deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

-

Dry the purified product under vacuum at 60 °C.

-

Characterize the final product using NMR, IR, and mass spectrometry.

Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there will be two aromatic protons. The chemical shifts will be influenced by the electronic nature of the substituents. The amino protons will appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the cyano group will be significantly deshielded.

| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) |

| ~8.0-8.2 (s, 1H, Ar-H) | ~150 (C-NH₂) |

| ~7.8-8.0 (s, 1H, Ar-H) | ~140 (C-NO₂) |

| ~5.5-6.5 (br s, 2H, -NH₂) | ~130 (C-Cl) |

| ~125 (Ar-CH) | |

| ~120 (Ar-CH) | |

| ~115 (C-CN) | |

| ~110 (-CN) |

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (amino) | 3300-3500 (two bands) |

| C≡N stretch (nitrile) | 2220-2240 |

| N-O stretch (nitro, asymmetric) | 1500-1550 |

| N-O stretch (nitro, symmetric) | 1330-1370 |

| C-Cl stretch | 700-800 |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

| Technique | Predicted m/z Values |

| Electron Ionization (EI) | Molecular Ion (M⁺): 197/199 (due to ³⁵Cl/³⁷Cl isotopes) |

| Key Fragments: [M-NO₂]⁺, [M-CN]⁺, [M-Cl]⁺ |

Experimental Protocol: Characterization

Caption: Workflow for the structural characterization of this compound.

1. NMR Spectroscopy Protocol:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.

2. IR Spectroscopy Protocol:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Inject 1 µL of the solution into the GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

-

Use a temperature program that allows for the separation of the compound from any impurities. A typical program would be: initial temperature of 100 °C for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.

-

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-300.

-

Analyze the resulting chromatogram and mass spectrum to determine the retention time, molecular ion peak, and fragmentation pattern.

Conclusion

This compound is a valuable building block in synthetic organic chemistry. The interplay of its functional groups provides a rich platform for further chemical modifications. The proposed synthetic route and detailed characterization protocols in this guide offer a solid foundation for researchers and scientists to produce and validate this compound for applications in drug discovery and materials science. The predictive nature of the spectroscopic data, based on closely related structures, provides a reliable benchmark for experimental verification.

References

-

PrepChem. Synthesis of 4-amino-3-nitrobenzonitrile. [Link]

-

Pharmaffiliates. This compound. [Link]

-

PubChem. 2-Amino-3-chloro-5-nitrobenzonitrile. [Link]

-

NIST WebBook. 4-Amino-3-chloro-5-methyl benzonitrile. [Link]

-

PubChem. Benzonitrile, 2-amino-3-chloro-5-nitro-. [Link]

-

Pharmaffiliates. CAS No : 1456531-72-8 | Product Name : this compound. [Link]

Sources

solubility of 4-Amino-3-chloro-5-nitrobenzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Amino-3-chloro-5-nitrobenzonitrile in Organic Solvents

Introduction

This compound, with CAS Number 1456531-72-8, is a highly functionalized aromatic compound.[1] Its structure, featuring an amino, a chloro, a nitro, and a nitrile group, makes it a versatile building block in medicinal chemistry and materials science. The precise substitution pattern offers multiple reaction sites for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutic agents.

Understanding the solubility of this compound is a critical first step in its application. Solubility data governs the choice of solvents for chemical synthesis, purification via crystallization, formulation for biological screening, and the development of final drug products. This guide provides a comprehensive framework for predicting and experimentally determining the solubility of this compound in a range of common organic solvents, grounded in established scientific principles and methodologies.

Part 1: Physicochemical Properties and Solubility Prediction

The solubility of a compound is fundamentally dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" serves as a primary guideline, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[2][3]

Molecular Structure Analysis:

This compound (Molecular Formula: C₇H₄ClN₃O₂, Molecular Weight: 197.58 g/mol ) possesses a unique combination of functional groups that influence its polarity and intermolecular interactions:[1]

-

Aromatic Ring: A non-polar core.

-

Nitrile Group (-C≡N): Strongly polar, acts as a hydrogen bond acceptor.

-

Nitro Group (-NO₂): Strongly polar and electron-withdrawing, acts as a hydrogen bond acceptor.

-

Amino Group (-NH₂): Polar, capable of acting as both a hydrogen bond donor and acceptor.

-

Chloro Group (-Cl): Moderately polar and electron-withdrawing.

The presence of multiple polar groups, particularly the hydrogen-bonding amino group, suggests that this compound is a polar molecule. Therefore, it is predicted to have limited solubility in non-polar solvents like hexane and higher solubility in polar solvents. The interplay between hydrogen bonding capacity and dipole-dipole interactions will dictate its solubility profile across polar protic and polar aprotic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1456531-72-8 | [1] |

| Molecular Formula | C₇H₄ClN₃O₂ | [1] |

| Molecular Weight | 197.58 g/mol | [1] |

| Appearance | Expected to be a solid powder or crystal | [4] |

| pKa (Predicted) | -3.52 (for the related 4-Amino-3-nitrobenzonitrile) |[4] |

Part 2: A Framework for Experimental Solubility Determination

To obtain accurate quantitative data, a robust experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the saturation solubility of a compound.[5] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is achieved.

Experimental Workflow Diagram

Sources

Introduction: A Multifunctional Scaffold for Advanced Synthesis

An In-depth Technical Guide to the Chemical Reactivity of 4-Amino-3-chloro-5-nitrobenzonitrile

This compound (CAS No. 1456531-72-8) is a highly functionalized aromatic compound that serves as a versatile building block for researchers in medicinal chemistry and materials science.[1] Its structure is characterized by a dense arrangement of four distinct and electronically interacting functional groups on a benzene ring: a nucleophilic amino group, a displaceable chloro group, a reducible nitro group, and a versatile cyano (nitrile) group. This unique constitution imparts a complex and highly tunable reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures, particularly heterocyclic systems and substituted anilines used as pharmaceutical scaffolds.

This guide provides an in-depth analysis of the chemical reactivity of this compound. We will dissect the reactivity of each functional group, explaining the underlying electronic effects that govern their behavior. This analysis is supported by field-proven experimental protocols and visual workflows, designed to provide researchers, scientists, and drug development professionals with the expert insights needed to effectively utilize this potent synthetic intermediate.

Core Reactivity Profile: An Overview

The reactivity of this compound is dominated by the electronic interplay between its electron-donating amino group and the three powerful electron-withdrawing groups (EWG): nitro, chloro, and cyano. The nitro and cyano groups, in particular, strongly deactivate the aromatic ring towards electrophilic attack but potently activate it for nucleophilic aromatic substitution (SNAr).

Caption: Key reactive sites of this compound.

Physicochemical Properties

| Property | 4-Chloro-3-nitrobenzonitrile | 4-Amino-3-chlorobenzonitrile |

| CAS Number | 939-80-0[2] | 21803-75-8 |

| Molecular Formula | C₇H₃ClN₂O₂[2] | C₇H₅ClN₂ |

| Molecular Weight | 182.56 g/mol [2] | 152.58 g/mol |

| Appearance | White to yellow crystalline solid[2] | Solid |

| Melting Point | 98-100 °C[2] | 102-105 °C |

| Boiling Point | 284.8 °C at 760 mmHg[2] | Not available |

| Solubility | Slightly soluble in water | Not available |

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The most synthetically valuable reaction of this molecule is the nucleophilic aromatic substitution (SNAr) of the chloro group. The combined electron-withdrawing effects of the ortho-nitro group and the para-cyano group create a significant partial positive charge (δ+) on the carbon atom bonded to the chlorine, making it highly susceptible to nucleophilic attack.[3][4]

Causality Behind Reactivity:

-

Activation: The nitro group, positioned ortho to the chlorine, and the cyano group, positioned para, are powerful activating groups for SNAr. They stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance, lowering the activation energy of the reaction.[5]

-

Rate-Determining Step: The addition of the nucleophile to the aromatic ring to form the Meisenheimer complex is the slow, rate-limiting step.[5] The subsequent departure of the chloride ion is rapid and re-establishes the aromaticity of the ring.[5]

This high reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a gateway to diverse molecular scaffolds.

Caption: Generalized workflow for the SNAr reaction.

Experimental Protocol: SNAr with a Primary Amine

This protocol describes a representative SNAr reaction using benzylamine as the nucleophile. The system is self-validating: the consumption of the starting material and formation of a new, less polar product can be easily monitored by Thin Layer Chromatography (TLC).

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Addition of Reagents: Add a slight excess of the amine nucleophile (e.g., benzylamine, 1.1 eq) and a base (e.g., potassium carbonate, 2.0 eq) to the solution. The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy for the rate-determining nucleophilic attack.

-

Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of the product spot.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Part 2: Reactions of the Amino Group

The amino group (-NH₂) acts as a nucleophile and a base, though its reactivity is attenuated by the adjacent electron-withdrawing chloro and nitro groups. Nevertheless, it undergoes several canonical reactions of aromatic amines.[6]

-

Acylation: The amino group readily reacts with acid chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to form the corresponding amide.[7] This is often used as a protecting group strategy to temporarily reduce the activating effect of the amino group during other transformations, such as electrophilic substitution.[8]

-

Diazotization (Sandmeyer-type Reactions): At low temperatures (0-5 °C), the primary aromatic amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt.[6][9] This highly versatile intermediate can then be converted to a variety of other functional groups (-OH, -F, -Br, -I, -CN) via Sandmeyer or related reactions.

Part 3: Reduction of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that can be readily reduced to a primary amino group (-NH₂). This transformation is fundamental in drug development for converting a synthetic intermediate into a biologically active scaffold, such as a substituted phenylenediamine.

Causality Behind Reagent Choices:

-

Metals in Acid (e.g., SnCl₂/HCl, Fe/HCl): These are classic and robust methods for nitro group reduction.[10] The metal acts as the electron source, and the acid protonates the oxygen atoms of the nitro group, converting them into a good leaving group (water).[10]

-

Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas is a clean and efficient method. However, it may not be chemoselective, as other functional groups like the nitrile can also be reduced under certain conditions.

Caption: Workflow for the selective reduction of the nitro group.

Experimental Protocol: Reduction of the Nitro Group with Tin(II) Chloride

This protocol provides a reliable method for the selective reduction of the nitro group.

-

Setup: Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq).

-

Acidification: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is often exothermic.

-

Reaction Conditions: Heat the mixture to reflux (typically 70-80 °C) and stir until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture and carefully neutralize it by the dropwise addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). This will precipitate tin salts.

-

Extraction & Purification: Filter the mixture to remove the tin salts. Extract the aqueous filtrate with an organic solvent like ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine product, which can be purified further if necessary.

Part 4: Reactivity of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional handle that can undergo several important transformations. Its reactivity is enhanced by the electron-withdrawing nature of the other substituents on the ring.[11][12]

-

Hydrolysis: The nitrile can be hydrolyzed to a primary amide or further to a carboxylic acid under acidic or basic conditions.[11] Electron-withdrawing groups on the aromatic ring generally facilitate this transformation by increasing the electrophilicity of the nitrile carbon.[12]

-

Reduction: The nitrile can be reduced to a primary amine (a benzylamine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, though conditions must be chosen carefully to avoid reduction of the nitro group.[13]

-

Conversion to Tetrazole: The nitrile group can react with sodium azide (NaN₃) in the presence of a Lewis acid catalyst to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.[14]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds suggest appropriate precautions are necessary.

-

4-Amino-3-nitrobenzonitrile (related structure): May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation, and may cause respiratory irritation.[15]

-

4-Chloro-3-nitrobenzonitrile (precursor): May be harmful if swallowed. Causes skin and serious eye irritation.[16][17]

Mandatory Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Avoid breathing dust.[17]

-

Wash hands thoroughly after handling.[16]

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a synthetic intermediate whose value lies in the distinct and predictable reactivity of its four functional groups. The chloro group is exceptionally primed for nucleophilic aromatic substitution, providing the primary route for molecular elaboration. The nitro and amino groups offer opportunities for reduction and diazotization, respectively, while the nitrile group serves as a precursor to amides, carboxylic acids, and amines. A thorough understanding of the electronic interplay governing these functionalities allows the discerning researcher to strategically and selectively manipulate this molecule, paving the way for the efficient synthesis of novel compounds for drug discovery and materials science.

References

- Reactions of aromatic amines | PDF - Slideshare. (n.d.).

- Comparative reactivity of Benzonitrile and other aromatic nitriles - Benchchem. (n.d.).

- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis - Benchchem. (n.d.).

-

Mąkosza, M., & Staliński, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4823. [Link]

- Explain electrophilic substitution in nitro compounds. - Equation | CK-12 Foundation. (n.d.).

- Reactions of Amines. (n.d.).

- The Nucleophilic Substitution Reaction of p-Chloronitrobenzene with N-Substituted Cyclic Amines under High Pressure | Semantic Scholar. (1995).

- Aromatic Amines - SUNDARBAN MAHAVIDYALAYA. (n.d.).

- p-Chloronitrobenzene undergoes nucleophilic substitution faster than chlorobenzene. Explain, providing - brainly.com. (2024).

- Chemical Reactions of Amines – Electrophilic Substitution - BYJU'S. (n.d.).

- Aromatic Side Chain Reduction: Nitro - csbsju. (n.d.).

- Benzonitrile - Wikipedia. (n.d.).

- lech204.pdf - NCERT. (n.d.).

- BENZONITRILE - Ataman Kimya. (n.d.).

- p-Chloronitrobenzene undergoes nucleophile substitution faster than chlorobenzene. Explain. - Vedantu. (n.d.).

- How to Synthesize 4-CHLORO-3-NITROBENZONITRILE? - FAQ - Guidechem. (n.d.).

- 4 - SAFETY DATA SHEET. (2021).

- CAS No : 1456531-72-8 | Product Name : this compound. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).

- SAFETY DATA SHEET - Fisher Scientific. (2024).

- 4-Amino-3-chlorobenzonitrile 97 21803-75-8 - Sigma-Aldrich. (n.d.).

- Exploring 4-Chloro-3-Nitrobenzonitrile: Properties and Applications. (n.d.).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. innospk.com [innospk.com]

- 3. brainly.com [brainly.com]

- 4. pChloronitrobenzene undergoes nucleophile substitution class 11 chemistry CBSE [vedantu.com]

- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactions of aromatic amines | PDF [slideshare.net]

- 7. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]

- 8. byjus.com [byjus.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Benzonitrile - Wikipedia [en.wikipedia.org]

- 14. Page loading... [wap.guidechem.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

thermal stability of 4-Amino-3-chloro-5-nitrobenzonitrile

An In-depth Technical Guide to the Thermal Stability of 4-Amino-3-chloro-5-nitrobenzonitrile

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, thermal stability is a critical parameter that dictates safe handling, storage, processing, and ultimately, the viability of a compound in a therapeutic context. This guide provides a detailed examination of the , a substituted benzonitrile with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document serves as both a theoretical assessment and a practical guide for its empirical evaluation. We will delve into the anticipated thermal behavior based on its constituent functional groups and provide robust, field-proven protocols for its characterization.

Molecular Structure and its Implications for Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its structure. This compound is a multi-substituted aromatic compound featuring an amino (-NH₂), a chloro (-Cl), a nitro (-NO₂), and a nitrile (-CN) group on a benzene ring. Each of these functional groups contributes to the overall electronic and steric environment of the molecule, thereby influencing its response to thermal stress.

-

The Nitro Group (-NO₂): Aromatic nitro compounds are well-known for their energetic nature and potential for rapid, exothermic decomposition.[1][2] The carbon-nitro bond (C-NO₂) cleavage is often the initial and rate-determining step in the thermal decomposition of many nitroaromatic compounds.[3][4][5] This decomposition can release significant amounts of energy and generate gaseous products, such as nitrogen oxides, leading to a rapid increase in pressure and temperature if confined.[3][6] The presence of the nitro group is the primary reason why this compound must be handled with caution as a potentially energetic material.[7][8]

-

The Amino Group (-NH₂): The amino group is an electron-donating group which can influence the electronic density of the aromatic ring. Its presence can sometimes decrease the thermal stability of nitroaromatic compounds.

-

The Chloro Group (-Cl): As an electron-withdrawing group, the chloro substituent can also impact the stability of the benzene ring.[9] Halogenated nitroaromatic compounds are a known class of energetic materials, and the presence of chlorine can influence the decomposition pathway.[10][11]

-

The Nitrile Group (-CN): Aromatic nitriles are generally characterized by high thermal stability.[12] The nitrile group itself is thermally robust, though at very high temperatures, it can undergo reactions such as trimerization.[13]

Predicted Thermal Behavior: Given the presence of the nitro group, it is anticipated that this compound will exhibit exothermic decomposition at elevated temperatures. The onset of this decomposition is expected to be the primary limiting factor for its thermal stability. The interaction between the electron-donating amino group and the electron-withdrawing nitro and chloro groups may influence the decomposition temperature.

Workflow for Thermal Stability Assessment

A systematic approach is essential for the comprehensive evaluation of the thermal stability of a compound like this compound. The following workflow outlines the key experimental stages.

Caption: Workflow for assessing the .

Experimental Protocols for Thermal Analysis

The following sections provide detailed methodologies for conducting Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), two primary techniques for evaluating thermal stability.[14][15]

Safety Precautions for Handling Potentially Energetic Compounds

Given the nitroaromatic nature of the target compound, stringent safety measures must be implemented.[16][17]

-

Hazard Control Plan: A task-specific Hazard Control Plan must be developed and approved before commencing any work.[16]

-

Personal Protective Equipment (PPE): Goggles, a face shield, and appropriate gloves must be worn. A lab coat is mandatory.[7]

-

Work Area: All manipulations should be conducted in a designated fume hood, free of other chemicals and potential ignition sources.[16]

-

Handling: Use non-metal spatulas to avoid friction or static discharge that could initiate decomposition. Avoid grinding or subjecting the material to mechanical shock.[7][17]

-

Sample Size: Keep the sample sizes for analysis to a minimum (typically in the milligram range) to mitigate the risk of a significant energy release.[18]

Protocol for Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions as a function of temperature. It is highly effective for determining melting points, decomposition onsets, and the enthalpy of decomposition.[15][18]

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Instrumentation: A calibrated DSC instrument (e.g., Mettler Toledo DSC 3 or similar).

Methodology:

-

Sample Preparation:

-

In a designated fume hood, accurately weigh 1-3 mg of this compound into a pressure-resistant crucible (e.g., gold-plated stainless steel).[18]

-

Hermetically seal the crucible to contain any evolved gases during decomposition.

-

Prepare an empty, sealed crucible to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference crucibles into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.[19]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. Note: A range of heating rates (e.g., 2, 5, 10, and 20 °C/min) should be used in separate experiments to assess the kinetics of decomposition.[20]

-

-

Data Analysis:

Protocol for Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures, and the amount of volatile components.[23][24]

Objective: To determine the decomposition temperature range and mass loss associated with the thermal degradation of this compound.

Instrumentation: A calibrated TGA instrument.

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of the sample into a ceramic or aluminum TGA crucible.[14]

-

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), where significant mass loss begins.

-

Identify the temperature of maximum rate of mass loss (Tpeak) from the first derivative of the TGA curve (DTG).

-

Quantify the percentage of mass lost at each decomposition step and the final residual mass.

-

Data Presentation and Interpretation

The quantitative data obtained from the DSC and TGA experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of DSC Thermal Analysis Data

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Decomposition (ΔHd, J/g) |

| 2 | Experimental Value | Experimental Value | Experimental Value |

| 5 | Experimental Value | Experimental Value | Experimental Value |

| 10 | Experimental Value | Experimental Value | Experimental Value |

| 20 | Experimental Value | Experimental Value | Experimental Value |

Table 2: Summary of TGA Data (at 10 °C/min in N₂)

| Parameter | Value |

| Onset of Decomposition (Tonset, °C) | Experimental Value |

| Temperature of Max. Decomposition Rate (Tpeak, °C) | Experimental Value |

| Mass Loss (%) | Experimental Value |

| Residual Mass at 600 °C (%) | Experimental Value |

A low onset temperature of decomposition coupled with a high enthalpy of decomposition would indicate a significant thermal hazard. The TGA data will complement the DSC findings by showing the temperature range over which mass loss occurs.

Concluding Remarks for the Researcher

The structural features of this compound, particularly the presence of a nitro group, strongly suggest that this compound should be treated as a potentially energetic material. Its thermal stability is likely to be limited by a highly exothermic decomposition process. The protocols outlined in this guide provide a robust framework for the empirical determination of its thermal properties. A thorough analysis using DSC and TGA is not merely a procedural step but a critical safety and quality assessment. The resulting data will be invaluable for defining safe handling procedures, establishing appropriate storage conditions, and guiding its application in research and drug development.

References

- OAKTrust. (n.d.).

- Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.

- University of Pennsylvania. (2022). SOP: Explosive Compounds. PennEHRS.

- Yale University. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Yale Environmental Health & Safety.

- Open Access Journals. (2024).

- University of St Andrews. (n.d.). Safety Services Guidance on the Recognition, Handling and Storing of Energetic and Explosophoric Chemicals.

- DSIAC. (2019).

- University of California, Berkeley. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling.

- Yang, W., et al. (2024). Aromatic nitrile resins with improved processability and thermal properties prepared by collaborative design of structure and blending strategy.

- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.

- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.

- Brill, T. B., & James, K. J. (1993).

- Imkhantistova, N. V., et al. (2014). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin.

- Raikova, V. M., & Kondrikov, B. N. (2015). Explosion Hazard of Aromatic Organic Compounds Containing One or Two Nitrogroups.

- ResearchGate. (n.d.).

- Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA)

- ResearchGate. (n.d.).

- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).

- University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis.

- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.

- AKTS. (2006).

- ResearchGate. (2018).

- Cmiljanović, N., et al. (2014).

- Chen, J. R., et al. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Journal of Thermal Analysis and Calorimetry.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- arXiv. (2024).

- Rianelli, M., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.

- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.

- ResearchGate. (n.d.).

- ResearchGate. (2014).

- Chem.eu. (n.d.).

- Nguyen, T. P. T., et al. (2018). The Chemical Compatibility and Adhesion of Energetic Materials with Several Polymers and Binders: An Experimental Study.

- ResearchGate. (2022).

- Rianelli, M., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino.

- Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry.

- OUCI. (2024).

- ResearchGate. (2012).

- Pandey, G., et al. (2012). Degradation of chlorinated nitroaromatic compounds. Reviews in Environmental Science and Bio/Technology.

- ResearchGate. (2013).

- ResearchGate. (2014). Prediction of Thermal Isomerization Temperatures of Substituted Benzocyclobutenes to o- Quinodimethanes Using Hardness, Polarizability and energies of σ, σ and π* orbitals*.

- Crossref. (n.d.). Synthesis and Thermal Stability of 3-Substituted 3-Benzostibepines.

Sources

- 1. icheme.org [icheme.org]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. dsiac.dtic.mil [dsiac.dtic.mil]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. SOP: Explosive Compounds | PennEHRS [ehrs.upenn.edu]

- 17. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 18. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 19. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 20. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. openaccessjournals.com [openaccessjournals.com]

- 24. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

An In-Depth Technical Guide to 4-Amino-3-chloro-5-nitrobenzonitrile: Synthesis, Safety, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Polysubstituted Aromatic Scaffold

4-Amino-3-chloro-5-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a versatile building block in modern medicinal chemistry. Its strategic importance stems from the unique electronic interplay of its substituents: an electron-donating amino group and three electron-withdrawing groups (chloro, nitro, and nitrile). This arrangement creates a molecule with distinct regions of reactivity, making it a valuable intermediate for the synthesis of complex heterocyclic systems, particularly those designed as kinase inhibitors and other targeted therapeutics. The nitrile moiety, a common pharmacophore, can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, further enhancing the compound's utility in drug design.[1][2] This guide provides a comprehensive overview of the synthesis, reactivity, safe handling, and applications of this compound, offering field-proven insights for its effective use in research and development.

Chemical Properties and Synthesis

Physicochemical and Spectroscopic Data

| Property | Value/Information | Source |

| Molecular Formula | C₇H₄ClN₃O₂ | [3] |

| Molecular Weight | 197.58 g/mol | [3] |

| CAS Number | 1456531-72-8 | [3] |

| Appearance | Expected to be a yellow to orange solid | General knowledge of nitroaromatic compounds |

| Melting Point | Not available. For comparison, 4-Amino-3-chlorobenzonitrile melts at 102-105 °C. | [4] |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF and DMSO, and sparingly soluble in less polar solvents and water. | General chemical principles |

| Spectroscopic Data | While experimental data is unavailable, predicted ¹H NMR, ¹³C NMR, and MS data can be computationally generated. Experimental IR and MS data for the related 4-Amino-3-chloro-5-methylbenzonitrile are available and can serve as a reference. | [5] |

Recommended Synthetic Protocol

The synthesis of 4-Amino-3-nitrobenzonitrile can be achieved through the nitration of an appropriate precursor, followed by any necessary functional group interconversions. A reliable method involves the nitration of 4-acetamidobenzonitrile, followed by acidic hydrolysis of the acetamido group.

Reaction Scheme:

A two-step synthesis of 4-Amino-3-nitrobenzonitrile.

Step-by-Step Methodology: [6]

-

Nitration:

-

To a solution of 4-acetamidobenzonitrile (9.40 g) in 80 mL of concentrated sulfuric acid, add potassium nitrate in small portions while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 5-10 °C for 2 hours.

-

Pour the reaction mixture into ice water. The product will precipitate.

-

Collect the crystals by suction filtration.

-

-

Hydrolysis:

-

To the collected crystals, add 100 mL of 4N hydrochloric acid.

-

Reflux the mixture for 2 hours.

-

Cool the reaction to room temperature.

-

Collect the resulting crystals by filtration, wash with water, and dry under reduced pressure to yield 4-amino-3-nitrobenzonitrile.

-

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the electronic nature of its substituents. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution, while the nitro, chloro, and nitrile groups are deactivating and meta-directing.[7] However, in a polysubstituted ring, the overall reactivity is a complex interplay of these competing effects.

The primary modes of reactivity for this molecule that are of interest to drug development professionals are:

-

Nucleophilic Aromatic Substitution (SNAr): The chloro substituent is activated towards nucleophilic displacement by the two ortho/para electron-withdrawing nitro and nitrile groups. This makes the compound an excellent substrate for reaction with various nucleophiles (e.g., amines, thiols, alcohols) to introduce further diversity. The fluorine analog, 4-fluoro-3-nitrobenzonitrile, is significantly more reactive in SNAr reactions than its chloro counterpart due to the high electronegativity of fluorine, which makes the ipso-carbon more electrophilic.[2]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reagents, such as indium powder in the presence of ammonium chloride, or catalytic hydrogenation.[8] This transformation is a key step in many synthetic pathways, as it unmasks a versatile amino group that can be further functionalized.

-

Reactions of the Amino Group: The existing amino group can undergo a range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse side chains and the formation of new heterocyclic rings.

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, providing another handle for molecular elaboration. The rate of hydrolysis is influenced by the electronic nature of the other substituents on the ring.[9][10]

Key reaction pathways for this compound.

Safety, Handling, and Disposal: A Self-Validating System

Given the presence of a nitro group and its classification as a potentially harmful chemical, a rigorous and self-validating safety protocol is paramount when handling this compound. The following guidelines are synthesized from authoritative safety data sheets and best laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Class | Description | Recommended PPE |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection (use in a chemical fume hood). |

| Skin Irritation | Causes skin irritation. | Chemical-resistant gloves and lab coat. |

| Eye Irritation | Causes serious eye irritation. | Safety glasses with side shields or chemical splash goggles. |

| Respiratory Irritation | May cause respiratory irritation. | Work in a well-ventilated area, preferably a certified chemical fume hood. |

Workflow for Safe Handling:

A systematic workflow for the safe handling of the compound.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Spill and Accidental Release

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Sweep up the spilled solid and place it in a suitable, closed container for disposal. Do not let the product enter drains.

Disposal Procedures

This compound and its waste products should be treated as hazardous waste.

-

Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[11]

-

Disposal Method: The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11]

-

Contaminated Packaging: Dispose of as unused product.

-

General Guidance: Always follow local, state, and federal regulations for hazardous waste disposal.[4] Do not dispose of down the drain or in regular trash.

Applications in Drug Development: A Gateway to Kinase Inhibitors

Substituted aminobenzonitriles are privileged scaffolds in medicinal chemistry. The specific substitution pattern of this compound makes it a particularly attractive starting material for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

While specific drugs derived directly from this compound are not widely documented, its structural motifs are present in compounds investigated for various therapeutic targets. For instance, related 4-halo-3-nitrobenzonitriles are key intermediates in the synthesis of potent kinase inhibitors like Alectinib, which targets anaplastic lymphoma kinase (ALK) and c-Met.[1]

The synthetic utility of this compound in this context lies in a typical reaction sequence:

-

SNAr Reaction: The chloro group is displaced by a nucleophile, often a piperazine or another amine-containing heterocycle, which is a common feature in many kinase inhibitors.

-

Nitro Group Reduction: The nitro group is then reduced to an amine.

-

Cyclization/Further Functionalization: The newly formed diamine can then be used to construct a heterocyclic core, such as a quinazoline, which is a common scaffold in EGFR kinase inhibitors.[8]

The chloro and nitro groups in the starting material serve as crucial functional handles that are transformed in a stepwise manner to build the complex architecture of the final drug molecule. The amino group can be used to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and versatile chemical structure make it an attractive building block for the creation of diverse chemical libraries aimed at identifying novel therapeutic agents. A thorough understanding of its reactivity, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in the laboratory. This guide provides a foundational resource for researchers and scientists looking to leverage the unique properties of this compound in their synthetic and medicinal chemistry endeavors.

References

- Bhanage, B. M., et al. (Year). Recent advancements of applications of ionic liquids in synthetic construction of heterocyclic scaffolds: A spotlight. Journal Title, Volume(Issue), Pages.

- The Royal Society of Chemistry. (Year).

-

Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Retrieved from [Link]

- Abbas, K. A. (2009). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.

-

PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. PrepChem.com. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2019).

- ResearchGate. (n.d.). Plausible mechanism for the reaction of o-aminobenzonitrile with CO2 catalyzed by [HTMG][Im].

- LibreTexts Chemistry. (2023).

- Google Patents. (n.d.). CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.

- ResearchGate. (n.d.). Reaction of substituted 2-aminobenzonitriles 1a–e and cycloketones 6a–d.